molecular formula C13H9FO B3158017 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 854778-58-8

4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3158017
CAS No.: 854778-58-8
M. Wt: 200.21 g/mol
InChI Key: ISRIFMSPRCRFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde ( 854778-58-8) is a fluorinated biphenyl derivative with the molecular formula C13H9FO and a molecular weight of 200.21. This compound serves as a versatile chemical building block, particularly in the synthesis of complex molecules for pharmaceutical and materials science research. Its structure, featuring both a biphenyl system and a reactive aldehyde group, makes it a valuable intermediate for constructing larger molecular architectures through various organic reactions. In medicinal chemistry, this compound and its structural analogs are key intermediates in the design and synthesis of novel chalcone derivatives, a class of molecules with demonstrated broad biological activities . Research indicates that such chalcone-based compounds show significant promise in anticancer applications, having exhibited potent in vitro inhibitory effects against various human cancer cell lines, including Hela and MCF-7 cells . Furthermore, fluorinated biphenyl carbaldehydes are utilized in materials science, for instance, as monomers in the construction of advanced porous materials like fluorescent covalent triazine frameworks (F-CTFs) . These frameworks are investigated for their potential in environmental remediation, specifically for the simultaneous detection and adsorption removal of antibiotics from water . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRIFMSPRCRFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Fluoro 1,1 Biphenyl 3 Carbaldehyde and Analogues

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon (C-C) bond between two aryl rings is the critical step in synthesizing the biphenyl scaffold. Over the years, transition-metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose. These methods offer significant advantages over older techniques, such as the Wurtz-Fittig reaction, by providing milder reaction conditions and greater tolerance for various functional groups. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis for constructing C-C bonds. libretexts.org Their significance was highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a palladium(0) species. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For the synthesis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, this would involve coupling a derivative of 4-fluorobenzene with a derivative of 3-formylbenzene.

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed cross-coupling reaction for biphenyl synthesis. durham.ac.uk It involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. nih.gov Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic by-products. durham.ac.uk The synthesis of fluorinated biphenyls, in particular, has been extensively studied using this method. mdpi.com

A typical approach to synthesizing the target molecule would involve the coupling of 3-formylphenylboronic acid with 1-bromo-4-fluorobenzene (B142099) or the coupling of (4-fluoro-3-formylphenyl)boronic acid with a simple aryl halide.

The choice of ligand coordinated to the palladium center is critical and can dramatically influence the reaction's yield, selectivity, and substrate scope. rsc.org Bulky, electron-donating phosphine (B1218219) ligands are often employed because they stabilize the catalytically active monoligated Pd(0) species and accelerate the oxidative addition step, which is often rate-determining. nih.govnih.gov

For sterically hindered substrates, such as those with ortho-substituents, the choice of ligand is even more crucial. rsc.org Studies have shown that for challenging couplings, ligands like AntPhos and BI-DIME exhibit excellent reactivity. rsc.org In some cases, particularly with substrates containing a coordinating atom like the nitrogen in a benzothiazole (B30560) ring, ligand-free conditions can be optimal, as the substrate itself can help form a reactive palladacycle intermediate. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence, offering enhanced stability and catalytic activity. researchgate.net

LigandCatalyst SystemSubstratesKey FindingReference(s)
Tri(o-tolyl)phosphinePd(OAc)₂Activated fluorides & aryl boronic acidsAchieved 95-97% yield, suppressing homocoupling side reactions. nih.gov
AntPhosPd(0)Di-ortho-substituted aryl halides & alkylboronic acidsEffective for extremely sterically demanding couplings, inhibiting β-hydride elimination. rsc.org
SPhosPd(OAc)₂Aryl chlorides & bis(pinacolato)diboronEnables one-pot borylation and subsequent coupling to form unsymmetrical biaryls. nih.gov
None (Ligand-free)Pd(OAc)₂2′-bromo-2-aryl benzothiazolesSubstrate coordination forms a palladacyclic intermediate, leading to excellent yields (up to 99%) for hindered systems. nih.gov

The selection of an appropriate solvent and base is fundamental for a successful Suzuki-Miyaura coupling. The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic boronate species. youtube.com A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). nih.govyoutube.com Studies have shown that for certain reactions, Na₂CO₃ is the most effective base, while for others, stronger bases like K₃PO₄ are required, especially when using less reactive aryl chlorides. nih.govresearchgate.net

The solvent system often needs to accommodate both organic and aqueous phases. Biphasic systems like toluene/water or DMF/water are common. mdpi.comresearchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial in these systems. For fluorinated substrates, a DMF/H₂O (95:5) mixture with K₂CO₃ as the base has been proven effective. mdpi.com

BaseSolventCatalyst SystemTemperatureYieldReference(s)
K₂CO₃DMF/H₂O (95:5)G-COOH-Pd-10 (heterogeneous)110 °CHigh Conversion mdpi.com
Na₂CO₃DMF/H₂O (1:1)Pd/NiF₂O₄ (heterogeneous)AmbientExcellent (70-98%) researchgate.net
K₃PO₄t-AmOHPd(OAc)₂ / BrettPhos110 °CHigh Yield nih.gov
KOHEtOH/H₂O (1:1)Pyridine-pyrazole/Pd(II)60 W (Microwave)High Yield nih.gov

The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Suzuki-Miyaura coupling. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to increased yields and improved product purity by minimizing side reactions. nih.govrsc.org For example, a reaction that took 8 hours under conventional heating at 100°C was completed in just 10 minutes at 120°C using microwave irradiation, representing a 48-fold rate increase. durham.ac.uk This efficiency is particularly valuable for the rapid synthesis of compound libraries for screening purposes. durham.ac.uk Both homogeneous and heterogeneous catalysts have been successfully employed under microwave conditions, often in aqueous or sustainable solvent systems like γ-valerolactone (GVL), enhancing the green credentials of the process. nih.govrsc.orgresearchgate.net

ReactionHeating MethodReaction TimeYield/ConversionReference(s)
4-Bromoanisole + Phenylboronic acidConventional (8 h, 100°C)8 hours97% Conversion durham.ac.uk
4-Bromoanisole + Phenylboronic acidMicrowave (10 min, 120°C)10 minutes>98% Conversion durham.ac.uk
4'-Bromoacetophenone + Phenylboronic acidConventional (reflux)2 hours85% nih.gov
4'-Bromoacetophenone + Phenylboronic acidMicrowave (60 W)5 minutes94% nih.gov

While the Suzuki coupling is prevalent, other metal-catalyzed reactions provide alternative and sometimes advantageous routes to biphenyl structures. researchgate.netresearchgate.net

Stille Coupling: This reaction couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgorganic-chemistry.org It is highly versatile and tolerant of a wide range of functional groups. uwindsor.ca (Fluoroarene)tricarbonylchromium(0) complexes have been successfully used in Stille couplings to form functionalized biaryl complexes. rsc.org The primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by palladium or nickel. wikipedia.orgnumberanalytics.com A key advantage is its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds, which is less common in other coupling reactions. wikipedia.orgacs.org It is widely used in the synthesis of complex molecules and pharmaceuticals. numberanalytics.com The organozinc reagents are typically prepared in situ from the corresponding Grignard or organolithium reagents. youtube.com

Kumada Coupling: As one of the earliest reported cross-coupling reactions, the Kumada coupling uses a Grignard reagent (organomagnesium) to couple with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls. organic-chemistry.org However, its scope can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (e.g., aldehydes, ketones). organic-chemistry.org

Ullmann Reaction: The classical Ullmann reaction is a copper-mediated coupling of two aryl halides to form a symmetrical biaryl, typically requiring high temperatures. nih.gov Modern advancements have led to catalytic versions that can be used for unsymmetrical biphenyl synthesis under milder conditions, often employing ligands to improve efficiency. nih.govmdpi.comrsc.org Intramolecular Ullmann couplings have been effectively used to synthesize complex, axially chiral biaryl ligands. beilstein-journals.orgnih.gov

Coupling ReactionMetal CatalystOrganometallic ReagentKey AdvantagesKey DisadvantagesReference(s)
Suzuki-Miyaura Palladium (or Nickel)Organoboron (R-B(OR)₂)Mild conditions, stable/non-toxic reagents, broad scope.Base sensitivity, potential for deboronation. nih.govdurham.ac.uk
Stille PalladiumOrganotin (R-SnR'₃)High functional group tolerance, stable reagents.Toxic tin reagents and byproducts, difficult purification. organic-chemistry.orglibretexts.org
Negishi Palladium or NickelOrganozinc (R-ZnX)High reactivity and selectivity, good functional group tolerance.Moisture/air sensitive reagents, requires pre-formation of organozinc. wikipedia.orgnumberanalytics.com
Kumada Nickel or PalladiumOrganomagnesium (R-MgX)High reactivity, low-cost Grignard reagents.Low functional group tolerance (reactive Grignards). wikipedia.orgorganic-chemistry.org
Ullmann CopperNone (Aryl Halide)Useful for symmetrical biaryls, avoids other metals.Harsh conditions (classic), often requires stoichiometric copper. nih.govbeilstein-journals.org
Nickel-Catalyzed Aryl Cross-Coupling

The formation of the biphenyl skeleton is a critical step, and nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed systems. acs.orgnih.gov These reactions are effective for coupling a variety of aryl electrophiles with organometallic reagents. For the synthesis of fluorinated biphenyls, nickel catalysts can effectively couple aryl halides with organozinc reagents (in Negishi-type couplings) or arylboronic acids (in Suzuki-type couplings). organic-chemistry.orgnih.gov

The general mechanism involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex undergoes oxidative addition into the aryl halide bond (Ar-X). The resulting Ni(II) intermediate then undergoes transmetalation with the organometallic coupling partner (Ar'-[M]) to form a diaryl-nickel(II) complex. Finally, reductive elimination occurs, yielding the desired biaryl product (Ar-Ar') and regenerating the Ni(0) catalyst. organic-chemistry.orgbeilstein-journals.org

Research has shown that Ni(PCy₃)₂Cl₂ is an effective catalyst for the cross-coupling of both electron-rich and electron-poor aryl fluorides with organozinc reagents, tolerating a wide array of functional groups. organic-chemistry.org The use of electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), is often crucial as they enhance the rate of oxidative addition of the relatively inert aryl fluoride (B91410) C-F bond. organic-chemistry.org

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions

Aryl ElectrophileCoupling PartnerCatalyst SystemSolventYieldReference
Aryl FluoridesAryl-/Methyl-/Benzylzinc ChloridesNi(PCy₃)₂Cl₂THFUp to 92% organic-chemistry.org
Aryl ChloridesDiarylborinic AcidsNi[P(4-MeOPh)₃]₂Cl₂ / P(4-MeOPh)₃TolueneGood to Excellent acs.org
Aryl PhosphatesArylboronic AcidsNi(PCy₃)₂Cl₂->40 examples synthesized nih.gov
Aryl HalidesMonofluoroalkyl Halides (Reductive)Nickel / Pyridine-type Ligands-High Efficiency nih.gov

Direct Arylation Approaches

Direct arylation represents a highly atom-economical strategy for forming C-C bonds, as it circumvents the need for pre-functionalized organometallic reagents by directly activating a C-H bond. acs.org In the context of synthesizing fluorinated biphenyls, the fluorine substituent itself can play a crucial role. The electron-withdrawing nature of fluorine enhances the acidity of the ortho-protons, facilitating their activation by a transition metal catalyst in a process known as ortho-fluorine-directed C–H functionalization. acs.org

This approach typically involves the reaction of a fluoroarene with a haloaromatic compound in the presence of a catalyst (commonly palladium-based) and a base. acs.orgnih.gov The catalytic cycle is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism, leading to a cyclometalated intermediate that then engages in the cross-coupling pathway. acs.org This methodology allows for the direct formation of the bond between the two aryl rings with high regioselectivity, dictated by the position of the C-H bond activation. For instance, the arylation of 5,6-difluoro-2,1,3-benzothiadiazole with various aryl bromides using a palladium catalyst has been shown to proceed in moderate to high yields. nih.gov

Table 2: Examples of Direct Arylation for Biaryl Synthesis

SubstrateCoupling PartnerCatalyst SystemKey FeatureReference
(Poly)fluoroarenesHaloaromaticsTransition Metal Catalyst + BaseFluorine directs C-H activation to the ortho position. acs.org
Difluoro-2,1,3-benzothiadiazole (DFBT)(Hetero)aryl BromidesPd-catalyzed C-H activationDiarylation achieved with yields up to 96%. nih.gov

Selective Introduction of the Formyl (-CHO) Group

Introducing the aldehyde functionality with precise regiocontrol onto the 4-fluoro-[1,1'-biphenyl] scaffold is a significant synthetic challenge. The directing effects of both the fluoro and phenyl substituents must be carefully considered.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). numberanalytics.comjk-sci.com These reagents react in situ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution, and subsequent hydrolysis of the resulting iminium ion furnishes the aryl aldehyde. jk-sci.comtcichemicals.com

For this reaction to proceed, the aromatic substrate must be sufficiently activated. wikipedia.orgtcichemicals.com In the case of 4-fluorobiphenyl (B1198766), the phenyl group is an activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-directing group. The formylation would likely be directed to the positions activated by the phenyl ring. However, achieving selective formylation at the C-3 position (ortho to the fluorine and ortho to the phenyl group) can be challenging and may result in a mixture of isomers, thus compromising the regioselectivity of the synthesis.

Directed Ortho-Metalation and Formylation

Directed ortho-metalation (DoM) offers a superior solution for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, delivering the base to deprotonate the adjacent ortho-position exclusively. wikipedia.orgbaranlab.org

Crucially, fluorine has been identified as a potent directing metalation group. researchgate.net The Lewis basicity of the fluorine atom can coordinate with the lithium base, while its inductive effect increases the kinetic acidity of the C-H bond at the ortho position. baranlab.orgresearchgate.net Therefore, treating 4-fluorobiphenyl with a strong base, such as n-butyllithium or the more hindered Knochel-Hauser base (TMPMgCl·LiCl), can achieve selective deprotonation at the C-3 position. wikipedia.orgresearchgate.net The resulting aryllithium or arylmagnesium intermediate can then be trapped with an electrophilic formylating agent, such as DMF, to install the aldehyde group precisely at the desired location, yielding this compound. harvard.edu

Table 3: Directed Ortho-Metalation of Fluoroarenes

SubstrateBaseElectrophileKey OutcomeReference
1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzeneTMPMgCl·LiCl (Knochel-Hauser Base)Various (e.g., I₂, PhCHO)Selective metalation ortho to the fluorine atom. researchgate.net
para-Substituted FluorobenzenesLDA or LiTMPTriisopropylborateFluorine acts as a potent DMG to direct lithiation. researchgate.net
Anisolen-BuLiGeneric Electrophile (E+)Classic example of DoM with a methoxy (B1213986) DMG. wikipedia.org

Chemo- and Regioselective Formylation of Fluorinated Biphenyls

The challenge in the formylation of 4-fluorobiphenyl lies in controlling the site of electrophilic attack. A comparison of the primary methods reveals significant differences in selectivity.

Vilsmeier-Haack Formylation : As a standard electrophilic aromatic substitution, its regiochemical outcome is dictated by the combined electronic effects of the existing substituents. The phenyl group strongly activates the ortho and para positions of its own ring, but also the ortho (3- and 5-) and para (4'-) positions of the fluorinated ring. The fluorine atom deactivates the ring but directs ortho and para. This interplay can lead to a mixture of products, making it a less ideal choice for the specific synthesis of this compound. jk-sci.com

Directed ortho-Metalation (DoM) : This method offers far superior regiocontrol. By using the fluorine atom as a directing group, metalation is specifically guided to the C-3 position. researchgate.net The subsequent reaction with a formylating agent like DMF ensures that the aldehyde group is introduced almost exclusively at this site. This makes DoM the strategy of choice for the unambiguous synthesis of the target molecule from a 4-fluorobiphenyl precursor.

Regiospecific Fluorination Methodologies

An alternative synthetic approach involves introducing the fluorine atom onto a pre-existing biphenyl-3-carbaldehyde scaffold. This requires a regiospecific fluorination method.

One prominent strategy is electrophilic fluorination . This involves using electrophilic "F⁺" sources, such as N-fluorobis(phenylsulfonyl)amine (NFSI) or F-TEDA-BF₄ (Selectfluor), to directly install a fluorine atom onto the aromatic ring. evitachem.com The success of this reaction depends heavily on the directing effects of the substituents already present on the ring. In biphenyl-3-carbaldehyde, the phenyl group is ortho, para-directing, while the formyl group is a meta-director. To achieve fluorination at the C-4 position, the directing groups must align to favor that site, which can be synthetically challenging to control.

A more classical and highly regiospecific route is the Balz-Schiemann reaction or related Sandmeyer-type chemistry. This pathway would begin with 4-amino-[1,1'-biphenyl]-3-carbaldehyde. The amino group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). The subsequent thermal or photochemical decomposition of the diazonium tetrafluoroborate (B81430) salt introduces a fluorine atom precisely at the position formerly occupied by the amino group, providing unambiguous access to the target compound.

Table of Compounds

Electrophilic Aromatic Substitution with Fluorinating Reagents

Electrophilic aromatic substitution (EAS) represents a fundamental approach to installing functional groups on aromatic rings. In the context of synthesizing fluorinated biphenyls, this involves the reaction of a carbon-centered nucleophile (the biphenyl precursor) with an electrophilic fluorine source. wikipedia.org The biphenyl system is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating, activating nature of one phenyl group upon the other. quora.com This substitution typically occurs at the ortho and para positions of the biphenyl scaffold. youtube.com

Historically, highly reactive and hazardous reagents like elemental fluorine were used. However, modern organic synthesis has largely shifted towards safer and more selective reagents built around a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents are broadly categorized as neutral or cationic.

Neutral N-F Reagents: These include N-fluorosulfonimides, such as N-Fluorobenzenesulfonimide (NFSI), which are effective and commonly used. wikipedia.org They offer a balance of reactivity and stability, making them suitable for a range of substrates.

Cationic N-F Reagents: To enhance reactivity, cationic reagents were developed. These feature a cationic nitrogen atom, which further withdraws electron density from the fluorine, making it more electrophilic. wikipedia.org The most prominent examples are 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, widely known by the trade name Selectfluor®. These reagents are user-friendly, stable solids that have become indispensable in synthetic fluorine chemistry. wikipedia.org

The general mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both SN2-type and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.org For the synthesis of a 4-fluoro-biphenyl derivative, the strategy would involve starting with a [1,1'-biphenyl]-3-carbaldehyde precursor and reacting it with an N-F reagent. The directing effects of the existing substituents would be critical in achieving the desired regiochemistry.

Table 1: Common Electrophilic Fluorinating Reagents

Reagent Name Acronym Type Key Features
N-Fluorobenzenesulfonimide NFSI Neutral Effective, common, stable sulfonimide
Selectfluor® F-TEDA-BF₄ Cationic Highly reactive, stable, user-friendly salt
N-Fluoro-o-benzenedisulfonimide NFOBS Neutral Synthesized from disulfonic acid

Copper-Mediated and Bismuth-Catalyzed Fluorination of Aryl Boronic Acids

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to classical electrophilic substitution. The use of aryl boronic acids and their derivatives as precursors is particularly advantageous.

Copper-Mediated Fluorination: The use of inexpensive copper reagents for constructing aryl C–F bonds is a promising strategy for the scalable production of aryl fluorides. rsc.org Methodologies have been developed for the direct conversion of aryl boronic acids and their esters to aryl fluorides under mild conditions. nih.gov These reactions often employ a copper source, an oxidant, and a fluoride source. Mechanistic studies suggest the reaction can proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov This cycle involves the oxidation of a copper(I) species to a copper(III) intermediate, followed by transmetalation with the aryl boronic acid and subsequent C-F reductive elimination to yield the aryl fluoride product. nih.gov The method shows high functional group tolerance, accommodating electron-rich, electron-neutral, and electron-deficient substrates. nih.gov

Bismuth-Catalyzed Fluorination: A more recent innovation is the use of bismuth for the catalytic fluorination of aryl boronic esters. mpg.denih.gov This approach leverages a Bi(III)/Bi(V) redox cycle, a mode of reactivity previously elusive for bismuth but akin to that of transition metals. nih.govthieme-connect.com A rationally designed bismuth complex, featuring a specific ligand framework, catalyzes the transformation. mpg.de The catalytic cycle involves three key steps:

Transmetalation: The aryl boronic ester transfers its aryl group to the Bi(III) catalyst. rsc.org

Oxidative Addition: The resulting organobismuth(III) species reacts with an electrophilic fluorinating agent (such as a pyridinium (B92312) salt). rsc.org

Reductive Elimination: The newly formed organobismuth(V)-fluoride intermediate undergoes C-F reductive elimination, releasing the aryl fluoride product and regenerating the Bi(III) catalyst. rsc.org

Density functional theory (DFT) calculations have indicated that the transmetalation step is likely the rate-determining step of the entire catalytic process. rsc.org This bismuth-catalyzed method represents a significant advance, demonstrating that main-group elements can mimic the catalytic behavior of transition metals. mpg.de

Table 2: Comparison of Copper and Bismuth-Based Fluorination

Feature Copper-Mediated Fluorination Bismuth-Catalyzed Fluorination
Metal Copper (Cu) Bismuth (Bi)
Typical Precursor Aryl Boronic Acids/Esters nih.govnih.gov Aryl Boronic Esters mpg.de
Proposed Redox Cycle Cu(I)/Cu(III) nih.gov Bi(III)/Bi(V) nih.govthieme-connect.com
Key Advantage Use of inexpensive metal rsc.org Novel main-group catalysis mpg.de
Fluoride Source K¹⁸F (for radiolabeling) nih.gov Electrophilic fluorinating agent rsc.org

Challenges in Regioisomeric Control During Fluorination

A primary challenge in the synthesis of polysubstituted aromatic compounds like this compound is achieving high regioselectivity. When introducing a fluorine atom onto a substituted biphenyl ring, multiple positions are often available for substitution, leading to the potential formation of a mixture of regioisomers.

In electrophilic aromatic substitution, the substitution pattern is governed by the electronic and steric effects of the substituents already present on the ring. For a [1,1'-biphenyl]-3-carbaldehyde precursor, the phenyl group is an ortho-, para-director, while the carbaldehyde group is a meta-director. Their combined influence dictates the position of incoming electrophiles. The para-position to the existing phenyl group (C4) is sterically accessible and electronically activated, making it a likely site for fluorination. However, competing substitution at other activated positions can occur, complicating the product mixture.

In syntheses involving precursors where fluorination is performed at an early stage, separating the desired fluorinated isomer from non-fluorinated byproducts or other regioisomers can be a significant challenge. acs.org These closely related compounds often have very similar physical properties (e.g., retention factor in chromatography), making purification difficult and time-consuming, which can lead to low isolated yields of the target molecule. acs.org Overcoming this requires the development of highly selective catalysts or directing groups that can precisely control the site of fluorination, or the design of synthetic routes where the key bond formations (like the biphenyl coupling) occur after the challenging fluorination step.

Atom-Economical and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding the design of synthetic routes in the chemical industry. jocpr.com Atom economy, a concept developed to measure the efficiency of a reaction, is a central tenet of this philosophy. nih.gov It calculates the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful than substitutions and eliminations, which generate stoichiometric byproducts. nih.gov

For the synthesis of this compound, several strategies can enhance sustainability:

Catalytic Cross-Coupling Reactions: The Suzuki-Miyaura reaction, which couples an aryl boronic acid with an aryl halide, is a highly effective method for constructing the biphenyl backbone. acs.org These reactions use catalytic amounts of palladium or other metals, making them more atom-economical than older stoichiometric methods.

Tandem Reactions: Designing a process where multiple chemical transformations occur in a single pot ("tandem" or "cascade" reaction) can significantly reduce waste, energy consumption, and simplify operations. nih.gov For instance, a sequence involving a C-H borylation followed by an in-situ Suzuki coupling could streamline the synthesis of the biphenyl core.

Use of Greener Solvents: Moving away from hazardous organic solvents towards more environmentally benign options like water or supercritical CO₂ is a key goal. nih.govbiorizon.eu

By prioritizing catalytic methods and designing multi-step syntheses to be as convergent and efficient as possible, the environmental impact of producing complex molecules like this compound can be minimized. rsc.org

Scale-Up Considerations and Industrial Research Implications

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. For a molecule like this compound, which may serve as a key building block, ensuring a robust, safe, and economically viable large-scale synthesis is critical.

Key considerations for scale-up include:

Cost and Availability of Raw Materials: The industrial feasibility of a synthetic route is heavily dependent on the cost of starting materials, catalysts, and reagents. While novel catalysts like those based on bismuth show great promise, the cost and availability of the specialized ligands required may be a limiting factor. In contrast, methods using inexpensive and abundant metals like copper are often more attractive for large-scale production. rsc.org

Process Safety and Robustness: Reactions that are sensitive to air or moisture, or that require cryogenic temperatures or high pressures, can be difficult and expensive to implement on a large scale. A robust process should be tolerant of minor fluctuations in reaction conditions.

Automation: For routine production, especially in specialized fields like the synthesis of radiolabeled compounds for PET imaging, automated synthesis modules are essential. nih.gov The principles of automation—ensuring a process is reliable and requires minimal manual intervention—are transferable to the broader chemical industry to improve efficiency and safety.

Purification: As mentioned previously, the separation of the desired product from byproducts and unreacted starting materials is a major hurdle. On an industrial scale, purification methods like column chromatography are often prohibitively expensive and generate large volumes of solvent waste. Therefore, developing reactions with very high selectivity is paramount to simplify downstream processing, ideally allowing for purification by crystallization or distillation.

Waste Management: The E-factor, which measures the total mass of waste generated per mass of product, is a critical metric in industrial chemistry. nih.gov Atom-economical reactions and catalytic processes are essential for minimizing waste and reducing the environmental footprint of the manufacturing process.

The industrial production of this compound and its analogues will likely rely on optimized catalytic cross-coupling reactions for the formation of the biphenyl bond and advanced, selective fluorination techniques. Continuous process improvement, focusing on catalyst efficiency, reaction conditions, and waste reduction, will be crucial for the commercial success of these valuable chemical intermediates.

Role As a Key Building Block and Intermediate in Advanced Chemical Synthesis

Synthesis of Complex Organic Molecules and Scaffolds

The presence of the aldehyde (-CHO) group makes 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in well-established transformations such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations to extend its molecular framework.

Moreover, this compound is frequently utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to create more elaborate unsymmetrical biaryl and polyaryl systems. orgsyn.org The aldehyde functionality can be further modified post-coupling to introduce additional complexity. This strategic, stepwise approach allows for the controlled and predictable assembly of intricate organic scaffolds that are often targeted in medicinal chemistry and agrochemical research. synhet.com

Table 1: Key Reactions Involving the Aldehyde Group
Reaction TypeReagent(s)Product Functional Group
Nucleophilic AdditionGrignard Reagents (R-MgBr)Secondary Alcohol
Organolithium Reagents (R-Li)Secondary Alcohol
Wittig ReactionPhosphonium Ylides (Ph3P=CHR)Alkene
Reductive AminationAmine (R-NH2), NaBH3CNSecondary or Tertiary Amine
CondensationHydroxylamine (NH2OH)Oxime
Hydrazine (N2H4)Hydrazone

Precursor for Advanced Materials Research

The unique electronic and physical properties conferred by the fluorinated biphenyl (B1667301) structure make this carbaldehyde an important precursor in the field of materials science. Fluorinated organic materials are known for their enhanced thermal stability, chemical resistance, and specific electronic characteristics, which are highly sought after for various advanced applications.

The fluorinated biphenyl core is a common structural motif in materials designed for optoelectronic applications. The incorporation of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for tuning the emission color and improving the efficiency and stability of OLED devices. The aldehyde group can be used to build larger conjugated systems, which are essential for charge transport and light emission in these devices. While direct application of this specific molecule may vary, its structural elements are representative of those used to construct high-performance organic electronic materials.

Fluorine is a crucial element in the design of modern liquid crystal materials. ossila.com The strong electronegativity of the fluorine atom can create a significant dipole moment within the molecule without substantially increasing its size. This is advantageous for creating liquid crystals with a high dielectric anisotropy, a key property for low-voltage operation of LCDs. The rigid biphenyl structure of this compound contributes to the necessary shape anisotropy (rod-like shape) that promotes the formation of liquid crystalline phases. The aldehyde group offers a site for further chemical modification to synthesize the final liquid crystal molecules.

The development of organic semiconductors is a rapidly growing field, and fluorinated aromatic compounds are at the forefront of this research. The biphenyl structure provides a good foundation for π-π stacking, which facilitates charge transport between molecules, a fundamental process in semiconductor behavior. The introduction of fluorine can enhance the environmental stability of the material and modulate its charge-carrying capabilities (electron or hole transport). The aldehyde functionality allows for the extension of the conjugated system through polymerization or by linking to other aromatic units, a common strategy for optimizing semiconductor performance.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This resulting 4-Fluoro-[1,1'-biphenyl]-3-carboxylic acid can then serve as a bifunctional linker, coordinating to metal centers to form extended 1D, 2D, or 3D networks. coudert.name The fluorine atom can influence the properties of the resulting MOF, such as its affinity for certain gas molecules, by modifying the electronic environment of the pores. rsc.org The ability to pre-design organic linkers with specific functionalities is a cornerstone of MOF chemistry, making aldehyde-bearing biphenyls valuable precursors. atlantis-press.com

Table 2: From Aldehyde to MOF Linker
StepCompound NameRole
1This compoundPrecursor
24-Fluoro-[1,1'-biphenyl]-3-carboxylic acidOrganic Linker (Ligand)
3Metal Salt (e.g., Zinc Nitrate)Metal Node
4Solvothermal SynthesisFormation of MOF

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected voids on a molecular scale. osti.govrsc.org This porosity arises from an inefficient packing of the rigid and contorted polymer chains. The key to creating PIMs is the use of monomers that introduce "sites of contortion," such as spiro-centers or sharp twists, into the polymer backbone. researchgate.networdpress.com

Fluorinated biphenyl units are often used as rigid components in PIM synthesis. nih.gov The this compound can be used in polymerization reactions, such as those forming Schiff bases (reacting with amines), to create long polymer chains. The inherent rigidity and non-planar nature of the substituted biphenyl core contribute to the inefficient packing necessary for generating intrinsic microporosity. These materials are of great interest for applications in gas separation, storage, and membrane technology.

Contribution to Medicinal Chemistry Research Through Scaffold Synthesis

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a fluorine atom can further enhance the pharmacological properties of these molecules.

This compound serves as a key starting material for the synthesis of diverse biphenyl-based scaffolds. The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functionalities, allowing for the construction of complex molecular architectures. For example, it can undergo reductive amination to introduce various amine-containing side chains, or it can be oxidized to a carboxylic acid, which can then be used in amide bond formation. These transformations are fundamental in building libraries of compounds for high-throughput screening in drug discovery programs. The fluorinated biphenyl core of the molecule can impart favorable properties to the resulting drug candidates, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability.

Once the initial biphenyl scaffold is synthesized from this compound, a variety of strategies can be employed for its further functionalization and derivatization to optimize its biological activity. The reactivity of the aldehyde group is central to many of these strategies.

Condensation Reactions: Reaction with hydrazines, hydroxylamines, and semicarbazides can yield hydrazones, oximes, and semicarbazones, respectively. These derivatives can exhibit a range of biological activities.

Wittig and Related Reactions: The aldehyde can be converted to alkenes with controlled stereochemistry, allowing for the introduction of diverse substituents.

Grignard and Organolithium Additions: These reactions provide a route to secondary alcohols, which can be further modified.

Cyclization Reactions: The aldehyde can participate in various cyclization reactions to form heterocyclic rings, which are common motifs in many pharmaceuticals. For instance, reaction with o-phenylenediamines can lead to the formation of benzimidazoles, a class of compounds with a broad spectrum of biological activities.

These functionalization strategies enable the exploration of the chemical space around the biphenyl scaffold, facilitating the identification of potent and selective drug candidates.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The development of PET tracers, which are molecules labeled with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F), is a critical area of research. The presence of a fluorine atom in this compound makes it an attractive candidate for the synthesis of ¹⁸F-labeled PET tracers.

While direct ¹⁸F-labeling of this specific molecule has not been detailed in the literature, established methods for aromatic radiofluorination could potentially be applied. These methods often involve the nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium, or halogen) with [¹⁸F]fluoride. A synthetic precursor to this compound, bearing such a leaving group at the 4'-position, could be a viable substrate for ¹⁸F-labeling. The resulting ¹⁸F-labeled this compound could then be used as a building block to synthesize more complex PET tracers. The aldehyde functionality allows for conjugation to biomolecules or other targeting vectors, enabling the development of probes for specific biological targets.

Table 2: Key Considerations for ¹⁸F-Labeling of Biphenyl Scaffolds

Parameter Description Relevance to this compound
Precursor Design A suitable leaving group is required for nucleophilic ¹⁸F-fluorination. A synthetic precursor with a leaving group at the 4'-position would be necessary.
Labeling Conditions Reaction conditions must be optimized for high radiochemical yield and purity. The stability of the aldehyde group under labeling conditions would need to be considered.
Purification Efficient purification methods are essential to remove unreacted precursors and byproducts. HPLC is a common method for the purification of PET tracers.

| Molar Activity | High molar activity is crucial for in vivo imaging applications. | The chosen labeling method should aim to minimize isotopic dilution. |

Development of Molecular Probes and Sensors in Chemical Biology

The development of molecular probes and sensors is a vital area of chemical biology, enabling the visualization and quantification of biological molecules and processes in real-time. The unique structure of this compound provides a foundation for the design of such tools. The biphenyl unit can act as a fluorophore, and its fluorescence properties can be modulated by the chemical environment.

The aldehyde group is a key feature for the development of sensors. It can react with specific analytes, leading to a change in the fluorescence signal. For example, condensation with primary amines to form Schiff bases can alter the electronic properties of the biphenyl system, resulting in a change in fluorescence intensity or wavelength. This principle can be exploited to design "turn-on" or "turn-off" fluorescent probes for the detection of specific amines or other nucleophilic species. While specific examples utilizing this compound are not prevalent, the fundamental chemical principles support its potential in this area. The synthesis of derivatives where the aldehyde is transformed into a recognition moiety for a specific target, coupled with the inherent fluorescence of the biphenyl core, is a promising strategy for the development of novel molecular probes.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to understand the influence of the fluorine substituent.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aldehyde proton and the aromatic protons on both phenyl rings.

The aldehyde proton is the most deshielded, appearing as a sharp singlet far downfield, typically in the range of 9.9-10.1 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

The aromatic region (typically 7.0-8.5 ppm) displays a complex set of signals corresponding to the eight protons on the biphenyl (B1667301) framework. The protons on the aldehyde-bearing ring are influenced by both the electron-withdrawing aldehyde group and the electron-donating fluorine atom (via resonance) and its inductive withdrawal effects. Protons ortho to the aldehyde group will be shifted downfield. The fluorine atom will introduce additional complexity through spin-spin coupling (J-coupling) to nearby protons, typically over two to four bonds (²JHF, ³JHF, ⁴JHF).

Based on established principles and data from analogous compounds like 4-fluorobenzaldehyde (B137897) and other substituted biphenyls, the predicted ¹H NMR chemical shifts are presented below. rsc.orgchemicalbook.com

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CHO~10.0s (singlet)-
H-2~8.1d (doublet) or dd (doublet of doublets)~2.5 (⁴JHH), ~1.0 (⁴JHF)
H-5~7.3t (triplet) or dd (doublet of doublets)~8.5 (³JHH), ~9.0 (³JHF)
H-6~7.9ddd (doublet of doublet of doublets)~8.5 (³JHH), ~2.5 (⁴JHH), ~5.0 (⁴JHF)
H-2'/H-6'~7.6m (multiplet)-
H-3'/H-5'~7.5m (multiplet)-
H-4'~7.4m (multiplet)-
Note: These are predicted values. Actual experimental values may vary. The solvent is typically CDCl₃.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. In this compound, distinct signals are expected for the aldehyde carbonyl carbon, the 12 aromatic carbons, and the carbon directly bonded to the fluorine atom.

The carbonyl carbon of the aldehyde group appears significantly downfield, typically around 190-192 ppm. The carbon atom directly attached to the fluorine (C-4) exhibits a large one-bond C-F coupling constant (¹JC-F) of approximately 250 Hz, appearing as a doublet. rsc.org Other carbons in the fluorinated ring will also show smaller couplings (²JC-F, ³JC-F, ⁴JC-F), which provides definitive evidence for the position of the fluorine atom. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring.

The predicted ¹³C NMR data, based on analysis of similar structures, are summarized in the following table. rsc.orgoregonstate.edudocbrown.info

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JC-F, Hz)
-CHO~191.0d~2-4
C-1~135.0d~3-5
C-2~132.0d~5-7
C-3~140.0d~2-4
C-4~164.0d~255
C-5~118.0d~22
C-6~128.0d~1-3
C-1'~139.0s-
C-2'/C-6'~129.0s-
C-3'/C-5'~129.5s-
C-4'~128.5s-
Note: These are predicted values. Quaternary carbons (C-1, C-3, C-4, C-1') are typically weaker in intensity. The solvent is typically CDCl₃.

¹⁹F NMR is a highly sensitive technique used to directly observe fluorine atoms. sigmaaldrich.com It is characterized by a wide chemical shift range, which makes it very sensitive to the local electronic environment. sigmaaldrich.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe for studying electronic effects and intermolecular interactions. For example, the ¹⁹F chemical shift of 4-fluorobenzaldehyde is approximately -102.4 ppm (relative to CFCl₃). rsc.org The presence of the phenyl group at the 3-position would be expected to cause a slight shift from this value.

This technique is particularly valuable for reactivity studies. Any chemical modification of the molecule, either at the aldehyde or on the biphenyl system, will likely induce a change in the electron density around the fluorine atom, resulting in a measurable shift in the ¹⁹F NMR spectrum. This allows researchers to monitor reaction progress, identify intermediates, and study the formation of fluorinated metabolites in biological systems. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on each aromatic ring, helping to trace the connectivity within each spin system. For instance, H-5 would show a correlation to H-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, greatly simplifying the assignment process.

Biphenyl systems are known to exhibit restricted rotation around the C-C single bond connecting the two rings, a phenomenon known as atropisomerism. The energy barrier to this rotation can be studied using Variable Temperature (VT) NMR. At low temperatures, if the rotation is slow on the NMR timescale, separate signals may be observed for chemically non-equivalent protons or carbons (e.g., H-2' and H-6'). As the temperature is increased, rotation becomes faster, and these signals will broaden and eventually coalesce into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this conformational exchange can be calculated, providing valuable insight into the molecule's dynamic behavior and steric properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₉FO), the monoisotopic mass is 200.0637 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecule will produce a molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways include:

Loss of the aldehyde proton: [M-H]⁺ at m/z = 199.

Loss of the formyl group: [M-CHO]⁺ at m/z = 171. This is often a prominent peak for benzaldehydes.

Loss of a fluorine atom: [M-F]⁺ is possible but often less favorable than other fragmentations.

Cleavage of the biphenyl system, leading to various phenyl-based fragment ions.

Analysis of these fragments helps to confirm the presence of the aldehyde group and the fluorobiphenyl core structure. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This is particularly important for biphenyl compounds, where the dihedral angle between the two phenyl rings is a key structural feature.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure, revealing details such as the unit cell dimensions, space group, and atomic coordinates.

For related fluorinated biphenyl compounds, SC-XRD studies have shown that they often crystallize in monoclinic systems, such as the P2₁/c space group. rsc.org The analysis also elucidates non-covalent interactions, like hydrogen bonds and π-π stacking, which govern the crystal packing. While specific crystallographic data for this compound is not broadly published, analysis of similar structures is common in crystallographic databases. nih.govrsc.org

Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases and analyze the purity of a bulk sample. idc-online.com Unlike SC-XRD, PXRD is performed on a finely ground powder, which contains a vast number of microcrystals in random orientations. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline solid. idc-online.comazooptics.com

The PXRD pattern is essential for identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. azooptics.com The experimental pattern of a synthesized batch of this compound would be compared against a reference pattern, either from a known standard or a pattern calculated from SC-XRD data, to confirm its phase identity and purity. azooptics.comnist.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. A spectrum plotting absorbance or transmittance against wavenumber (cm⁻¹) reveals these characteristic absorptions.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The most prominent would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1710-1685 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. Other significant peaks include the C-F stretch for the fluoro group and various C=C stretching vibrations from the aromatic rings.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aldehyde (C-H) Stretch ~2850 and ~2750 Weak to Medium
Aldehyde (C=O) Stretch ~1700 Strong
Aromatic (C=C) Stretch ~1600-1450 Medium to Weak
Fluoroaromatic (C-F) Stretch ~1250-1100 Strong

Note: Data are predicted based on characteristic group frequencies from related molecules like 4-fluorobenzaldehyde and other biphenyl aldehydes. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. azooptics.comtechnologynetworks.com The resulting spectrum is a plot of absorbance versus wavelength (λ). It is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system present in this compound.

The biphenyl system gives rise to intense π→π* transitions. The presence of the aldehyde group, a chromophore, extends the conjugation and typically shifts the maximum absorption wavelength (λₘₐₓ) to longer wavelengths (a bathochromic shift). The solvent used can also influence the spectrum. In research, UV-Vis spectroscopy is used not only for qualitative identification but also for quantitative analysis according to the Beer-Lambert law and to monitor the kinetics of reactions involving the chromophore. technologynetworks.comijprajournal.com For example, a study of a derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, showed a λₘₐₓ at 260 nm. ijprajournal.com

Chromatographic Techniques for Research-Grade Purity and Analytical Resolution

Chromatography is indispensable for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of organic molecules like this compound.

In HPLC, the compound is dissolved in a mobile phase and passed through a stationary phase column. The retention time—the time it takes for the compound to elute from the column—is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). By comparing the retention time to a reference standard and analyzing the peak area, the identity and purity of the compound can be determined. For related compounds like 3'-Fluoro-[1,1'-biphenyl]-3-carboxaldehyde, HPLC is a standard method of analysis. synhet.com

Gas Chromatography is suitable for volatile and thermally stable compounds. nist.gov The sample is vaporized and carried by an inert gas through a column. Separation is based on the compound's boiling point and its interactions with the stationary phase. The NIST Chemistry WebBook lists GC data for the parent compound, biphenyl, indicating its utility for this class of molecules. nist.gov These techniques are crucial for ensuring the research-grade purity required for subsequent applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components within a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Research Findings:

For the analysis of biphenyl derivatives, including those with fluorine and carboxaldehyde functionalities, reverse-phase HPLC (RP-HPLC) is a frequently utilized method. sielc.comnih.gov In a typical RP-HPLC setup for a compound like this compound, a non-polar stationary phase, most commonly a C18 column, is used in conjunction with a polar mobile phase. nih.gov

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase for analyzing biphenyl compounds often consists of a mixture of water and an organic solvent, such as acetonitrile. sielc.comnih.gov An isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks. nih.gov However, for more complex mixtures containing synthesis byproducts or impurities, a gradient elution may be employed, where the proportion of the organic solvent is gradually increased to ensure the efficient elution of all components.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic nature of the biphenyl core and the carbonyl group of the aldehyde provide strong chromophores. ust.edu The analysis of similar aromatic aldehydes has been effectively conducted with UV detection. lgcstandards.com For quantitative analysis, a calibration curve would be established using standards of known concentration to accurately determine the amount of this compound in a sample. ust.edu The high sensitivity of modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UPLC), allows for rapid and precise analysis, significantly increasing laboratory throughput. lgcstandards.com

Table 1: Representative HPLC Parameters for Analysis of Biphenyl Aldehyde Derivatives

Parameter Typical Value/Condition Rationale
Chromatography System Agilent 1100/1200 Series or equivalent Widely used and reliable for routine analysis.
Column C18 Reverse-Phase (e.g., Luna C18) Standard for separation of non-polar to moderately polar organic molecules like biphenyls. nih.gov
Mobile Phase Acetonitrile/Water mixture (e.g., 70:30 v/v) Common eluent system for biphenyl compounds, providing good resolution. nih.gov
Elution Mode Isocratic or Gradient Isocratic for simple purity checks; gradient for complex mixtures.
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns.
Detection UV at 254 nm Biphenyl systems strongly absorb UV light at this wavelength. nih.gov
Injection Volume 10 µL A typical volume for analytical HPLC.

Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate compounds from a mixture. orgsyn.org It is a crucial step following a chemical synthesis to isolate the desired product, such as this compound, from unreacted starting materials, reagents, and byproducts. This method is faster than traditional column chromatography due to the application of positive pressure. orgsyn.org

Research Findings:

The purification of biphenyl carboxaldehydes is effectively achieved using flash chromatography with a silica gel stationary phase. biotage.com The choice of eluent is critical for a successful separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). libretexts.org A common solvent system for compounds of moderate polarity, like this compound, is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). rochester.edu

For the closely related compound, 4-biphenylcarboxaldehyde, a solvent system of 93:7 hexanes/ethyl acetate has been successfully used for purification via flash chromatography. biotage.com Given the structural similarity, a comparable solvent system would be a logical starting point for the purification of this compound. The polarity of the eluent can be adjusted (gradient elution) to effectively separate the target compound from impurities with different polarities. rochester.edu The process involves dissolving the crude product in a minimal amount of solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column under pressure, and fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 2: Typical Flash Column Chromatography Parameters for Biphenyl Aldehyde Purification

Parameter Typical Value/Condition Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard adsorbent for normal-phase flash chromatography of organic compounds. orgsyn.org
Eluent System Hexanes/Ethyl Acetate Gradient A versatile system for separating compounds of moderate polarity. biotage.comrochester.edu
Initial Eluent Composition ~95:5 Hexanes/Ethyl Acetate Start with low polarity to elute non-polar impurities.
Final Eluent Composition Adjusted based on TLC analysis Increase polarity to elute the target compound.
Sample Loading Dry or wet loading Dry loading can improve resolution for less soluble samples. rochester.edu
Fraction Collection Based on elution profile Fractions are collected and analyzed for purity.

Computational and Theoretical Investigations of 4 Fluoro 1,1 Biphenyl 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde at a molecular level. These methods model the electronic distribution and energy of the molecule, which in turn dictate its physical and chemical properties.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is an ab initio computational approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than DFT for total energies because it does not account for electron correlation in the same way, HF is a foundational method. wikipedia.orgosti.gov In modern computations, HF calculations are often used as a starting point for more advanced methods or for comparative analysis. wikipedia.org Applying the HF method to this compound would yield its electronic energy and wave function within this approximation. Comparing HF and DFT results can provide insights into the importance of electron correlation for specific molecular properties. For a molecule like this, HF calculations might predict a larger HOMO-LUMO gap compared to DFT methods.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govrsc.org An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. nih.govresearchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). nih.govresearchgate.net The negative regions, rich in electrons, are susceptible to electrophilic attack, while the positive regions, which are electron-poor, are prone to nucleophilic attack. nih.govnih.gov In this molecule, the most negative potential is expected around the oxygen atom of the aldehyde group and the fluorine atom due to their high electronegativity. The most positive potential would likely be found near the hydrogen atom of the aldehyde group. nih.gov

Table 2: Representative MEP Surface Values This table illustrates the type of data generated from an MEP analysis, indicating potential sites for chemical reactions. The values are representative.

Atomic SitePotential Range (kcal/mol)Predicted Reactivity
Aldehyde Oxygen (O)NegativeSite for electrophilic attack
Fluorine (F)NegativeSite for electrophilic attack
Aldehyde Hydrogen (H)PositiveSite for nucleophilic attack

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings. rsc.orgsmu.edu By calculating the potential energy surface, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. smu.edu For instance, modeling the reaction of this aldehyde with a nucleophile would involve locating the transition state structure for the formation of a tetrahedral intermediate. These calculations help explain reaction kinetics and selectivity, guiding the synthesis of new derivatives. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. mdpi.com For this compound, DFT calculations can predict its vibrational (Infrared and Raman) spectra and electronic (UV-Visible) spectra. researchgate.netmdpi.com The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. mdpi.com Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions, predicting the absorption wavelengths (λmax) that characterize the molecule's UV-Vis spectrum. researchgate.netmdpi.com Comparing these predicted spectra with experimentally measured ones is a crucial step in confirming the synthesized structure and validating the computational methods used. mdpi.commdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) This table demonstrates how theoretical spectroscopic data for this compound would be compared against experimental values. The values are representative.

Spectroscopic ParameterCalculated Value (DFT)Experimental Value
C=O Stretch (IR, cm-1)17051698
C-F Stretch (IR, cm-1)12501245
UV-Vis λmax (nm)285288

Theoretical Insights into Conformational Preferences and Atropisomerism of Biphenyls

The conformational landscape of biphenyl (B1667301) derivatives, including this compound, is primarily dictated by the torsional or dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, the planar conformation is destabilized by steric hindrance between the ortho-hydrogen atoms, leading to a twisted ground-state geometry. The introduction of substituents, such as the fluorine atom and the carbaldehyde group in the target molecule, further influences these conformational preferences through a combination of steric and electronic effects.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energetic barriers of different conformers. rsc.org For substituted biphenyls, the choice of functional and basis set is crucial for obtaining accurate results, with methods incorporating dispersion corrections (e.g., B3LYP-D3) often being preferred to properly account for non-covalent interactions. rsc.org

The presence of a fluorine atom at the 4-position and a carbaldehyde group at the 3-position of the respective phenyl rings in this compound introduces a degree of asymmetry. However, since neither substituent is at the ortho position, the steric hindrance to rotation around the central C-C bond is not as significant as in ortho-substituted biphenyls. libretexts.org Consequently, the barrier to rotation is expected to be relatively low, allowing for the interconversion of different conformers at room temperature. libretexts.org

Atropisomerism arises when rotation around a single bond is sufficiently hindered to allow for the isolation of individual conformational isomers. libretexts.orgslideshare.net This phenomenon is most prominent in biphenyls with bulky ortho substituents. libretexts.orgslideshare.net Given the lack of ortho substituents in this compound, stable atropisomers are not expected under normal conditions. Theoretical calculations of the rotational energy profile would likely show a relatively low energy barrier for the transition state, which is typically a planar or near-planar conformation.

A hypothetical potential energy surface scan for the rotation around the central C-C bond in this compound would likely reveal energy minima at non-planar (twisted) conformations and maxima at planar conformations where steric repulsion between the rings is maximized. The exact dihedral angle of the most stable conformer would be a balance between conjugative effects, which favor planarity, and steric hindrance, which disfavors it.

Table 1: Representative Theoretical Torsional Barrier Data for Substituted Biphenyls

CompoundSubstituentsMethodCalculated Rotational Barrier (kcal/mol)Reference
BiphenylNoneMP2/cc-pVQZ2.25 biomedres.us
2,2'-Dimethylbiphenyl2,2'-CH₃B3LYP/6-31G(d)18.5 researchgate.net
2,2'-Difluorobiphenyl2,2'-FB3LYP/6-31G(d)6.0 researchgate.net
4,4'-Dinitrobiphenyl4,4'-NO₂DFTNot specified nih.gov

Note: This table presents representative data for other substituted biphenyls to illustrate the impact of substituents on rotational barriers. Specific values for this compound are not available in the cited literature.

Global Reactivity Descriptors and Stability Analysis

Global reactivity descriptors, derived from conceptual DFT, provide valuable insights into the chemical reactivity and stability of a molecule. researchgate.netnih.gov These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect. The carbaldehyde group is also electron-withdrawing due to both inductive and resonance effects. These electronic characteristics will influence the HOMO and LUMO energy levels and, consequently, the global reactivity descriptors.

The key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. tandfonline.com

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released upon adding an electron.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = χ² / (2η).

Table 2: Illustrative Global Reactivity Descriptors for a Hypothetical Substituted Biphenyl

DescriptorSymbolFormulaHypothetical Value
HOMO EnergyE(HOMO)--6.5 eV
LUMO EnergyE(LUMO)--2.0 eV
HOMO-LUMO GapΔEE(LUMO) - E(HOMO)4.5 eV
Ionization PotentialI-E(HOMO)6.5 eV
Electron AffinityA-E(LUMO)2.0 eV
Electronegativityχ(I + A) / 24.25 eV
Chemical Hardnessη(I - A) / 22.25 eV
Chemical SoftnessS1 / (2η)0.22 eV⁻¹
Electrophilicity Indexωχ² / (2η)4.01 eV

Future Perspectives and Emerging Research Avenues

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of fluorinated biphenyls is often achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most effective and widely used methods for C-C bond formation. nih.govacs.org This reaction typically employs a palladium-based catalyst. nih.govacs.org Future research will likely focus on developing novel catalytic systems that offer higher yields, greater efficiency, and improved sustainability for the synthesis of 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde.

Key areas of development include:

Ligand Design: Creating more sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts can enhance catalytic activity, stability, and turnover numbers, potentially reducing catalyst loading and cost.

Alternative Metal Catalysts: While palladium is prevalent, exploring catalysts based on more abundant and less expensive metals like nickel or copper is a significant area of interest. Furthermore, gold-catalyzed reactions, which have shown unique reactivity profiles in activating unsaturated bonds, could offer new pathways for difunctionalization of precursors. acs.orgacs.org

Heterogeneous Catalysis: Developing solid-supported catalysts where the active metal is anchored to a solid matrix (e.g., polymers, silica (B1680970), or nanoparticles) would simplify product purification, allow for catalyst recycling, and align with the principles of green chemistry.

Table 1: Comparison of Catalytic Systems for Synthesis
Catalytic SystemCurrent StatusFuture Research FocusPotential Advantages
Homogeneous Pd CatalystsWidely used (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. nih.govacs.orgDevelopment of advanced ligands to improve efficiency and reduce catalyst loading.Higher yields, lower reaction temperatures, and increased substrate scope.
Alternative Metal Catalysts (Ni, Cu, Au)Less common for this specific synthesis but established in cross-coupling chemistry.Optimization of reaction conditions and ligand design for fluorinated biphenyls. acs.orgLower cost, reduced toxicity, and potentially novel reactivity. acs.org
Heterogeneous CatalystsEmerging area with limited application for this specific compound.Design of stable, reusable solid-supported catalysts.Simplified purification, catalyst recycling, and suitability for continuous flow processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety, improved reproducibility, and greater scalability. The integration of the synthesis of this compound into automated flow chemistry platforms represents a significant future direction.

Such integration would enable:

Efficient Multi-step Synthesis: Automated platforms can connect multiple flow reactors, allowing for a "telescoped" synthesis where intermediates are generated and immediately used in the next step without isolation.

Rapid Optimization: Automated systems can rapidly screen a wide range of reaction conditions (e.g., catalyst, solvent, temperature) to quickly identify the optimal parameters for yield and purity.

On-Demand Production: Flow chemistry setups can be scaled up or down easily, allowing for the on-demand production of the compound from laboratory to industrial quantities.

Table 2: Batch vs. Flow Synthesis for this compound
ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Process ControlLimited control over heat and mass transfer.Precise control over temperature, pressure, and mixing.
SafetyHigher risk with exothermic reactions or hazardous reagents.Improved safety due to small reaction volumes and better heat dissipation.
ScalabilityScaling up can be complex and non-linear.Easily scalable by extending reaction time or running parallel reactors.
ReproducibilityCan vary between batches.High reproducibility and consistency.

Exploration of New Applications in Advanced Functional Materials

Fluorinated biphenyl (B1667301) compounds are foundational components in materials science, particularly in liquid crystals (LCs) and organic light-emitting diodes (OLEDs). nih.gov The incorporation of fluorine atoms can favorably modulate properties such as dielectric anisotropy, viscosity, and thermal stability. nih.gov this compound is a promising precursor for novel functional materials due to its combination of a fluorinated biphenyl core and a reactive aldehyde group.

Future research avenues include:

Liquid Crystals: The aldehyde group can be readily converted into other functional groups (e.g., esters, Schiff bases) to create new mesogenic structures. The fluorine atom's position influences the molecule's dipole moment and packing, which are critical for designing LC materials with specific properties for display technologies. nih.govalfa-chemistry.com

OLEDs: Fluorinated materials are crucial for creating stable and efficient OLEDs. nbinno.comnbinno.com The biphenyl core can serve as part of a host, emissive, or charge-transport material. nih.govoled.com The aldehyde can be used as a synthetic handle to build larger, more complex organic semiconductor molecules with tailored electronic and optical characteristics for next-generation displays. nbinno.comossila.com

Functionalized Membranes and Sensors: The biphenyl structure can be incorporated into polymer backbones to create functionalized membranes for applications like water remediation or chemical separation. nih.govacs.orgresearchgate.net The aldehyde group provides a convenient site for attaching sensing moieties or for cross-linking.

Table 3: Potential Applications in Advanced Functional Materials
Application AreaKey Structural Features of the CompoundPotential Role/Function
Liquid CrystalsRigid biphenyl core; Fluorine substitution. nih.govPrecursor for mesogens with tailored dielectric anisotropy and thermal properties.
OLEDsFluorinated aromatic system; Reactive aldehyde group. nbinno.comBuilding block for emissive, host, or charge-transport materials with enhanced stability and efficiency. nih.govoled.com
Functional Polymers/MembranesBiphenyl unit for polymer backbone; Aldehyde for functionalization. acs.orgMonomer for creating materials with high thermal stability and specific chemical functionalities for separation or sensing. nih.gov

Addressing Challenges in Regioselective Functionalization and Isomer Separation

While the existing functional groups on this compound make it a versatile building block, introducing new substituents with high regioselectivity is a significant challenge. The two phenyl rings have different electronic properties, and directing a reaction to a specific position requires careful selection of reagents and conditions. For example, electrophilic aromatic substitution could occur on either ring, and the directing effects of the fluoro and aldehyde groups must be carefully considered.

Furthermore, the initial synthesis of the compound may produce a mixture of isomers, such as 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, where the fluorine atom is on the other ring. bldpharm.com The separation of these closely related isomers can be difficult and costly, often requiring advanced chromatographic techniques. Future research must focus on:

Developing highly regioselective reactions to functionalize the biphenyl core at a desired position, minimizing the formation of unwanted side products.

Designing synthetic routes that are inherently isomer-specific, avoiding the co-production of similar structures.

Investigating more efficient separation methods , potentially including crystallization or derivatization techniques, to isolate the desired isomer with high purity.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating research. acs.org Computational methods, such as Density Functional Theory (DFT), can predict a wide range of molecular properties before a compound is ever synthesized in a lab. nih.govnih.gov

For this compound, this synergistic approach can be applied to:

Predict Reaction Outcomes: Model reaction pathways to predict the feasibility and regioselectivity of a proposed functionalization reaction, saving time and resources.

Elucidate Structural Properties: Calculate ground-state conformations, rotational barriers of the biphenyl bond, and noncovalent interactions, which are crucial for understanding its behavior in materials. nih.govresearchgate.net

Predict Spectroscopic Data: Accurately predict NMR chemical shifts (especially for ¹⁹F NMR), which can be an invaluable tool for experimentalists to confirm the structure of synthesized products and intermediates. chemrxiv.org

This workflow, where computational predictions guide experimental efforts and experimental results provide feedback to refine computational models, will be essential for unlocking the full potential of this and other complex organic molecules. pittcon.org

Table 4: Synergistic Experimental and Computational Workflow
Research StepComputational MethodologyExperimental Validation
Structural AnalysisDFT calculations to determine optimal geometry, bond angles, and rotational barriers. researchgate.netX-ray crystallography, NMR spectroscopy.
Reaction PlanningModeling of transition states and reaction energies to predict regioselectivity.Synthesis and product characterization (GC-MS, NMR).
Property PredictionCalculation of electronic properties (HOMO/LUMO), dipole moment, and spectroscopic signatures. nih.govacs.orgUV-Vis spectroscopy, cyclic voltammetry, ¹⁹F NMR spectroscopy. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura, leveraging halogenated precursors. For example, bromo- or iodo-substituted biphenyl intermediates can react with fluorinated aryl boronic acids under palladium catalysis. Nucleophilic substitution on pre-functionalized biphenyl scaffolds (e.g., bromo derivatives) using potassium fluoride or tetrabutylammonium fluoride (TBAF) may also introduce the fluorine substituent . Post-synthesis, the aldehyde group can be introduced via oxidation of a methyl group (e.g., using MnO₂) or through formylation reactions (e.g., Vilsmeier-Haack conditions).

Q. How can researchers confirm the successful synthesis of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key observations include:
  • ¹H NMR : A singlet at δ ~10.0 ppm for the aldehyde proton, aromatic protons in the δ 7.0–8.5 ppm range, and splitting patterns reflecting fluorine coupling (e.g., J = 8–12 Hz for ortho/meta F-H interactions) .
  • ¹³C NMR : A carbonyl carbon signal at δ ~190–200 ppm.
  • 19F NMR : A distinct singlet for the fluorine substituent (δ varies based on electronic environment).
    High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formula .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity. Due to the aldehyde’s reactivity, avoid prolonged exposure to basic conditions or nucleophilic solvents .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. Challenges like twinning or disorder require:
  • TWIN/BASF commands to model twinning.
  • PART/SUMP restraints for disordered regions.
    Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational methods validate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (e.g., PCM model for chloroform) refine dipole moments and electrostatic potential maps. Compare theoretical NMR shifts (GIAO method) with experimental data to confirm substituent effects .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Modify substituents : Replace fluorine with Cl, CF₃, or methoxy groups to assess electronic effects.
  • Functionalize the aldehyde : Convert to hydrazones or oximes for bioactivity screening.
  • Biological assays : Test derivatives against targets (e.g., enzymes, receptors) with IC₅₀ or Ki measurements. Use molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Dynamic effects in NMR : Variable-temperature NMR resolves signal splitting from hindered rotation (e.g., biphenyl rings).
  • Impurity identification : LC-MS or 2D NMR (COSY, HSQC) isolates minor components.
  • Crystallographic validation : Single-crystal XRD resolves ambiguous proton assignments .

Q. What strategies mitigate aldehyde group reactivity during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent oxidation. For long-term storage, convert to stable derivatives (e.g., acetals) and regenerate the aldehyde as needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.